1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a pyrrolo[2,3-b]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions. The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups that enhance the compound’s activity.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand enzyme inhibition and receptor binding.
Industry: It can be used in the development of new drugs and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are also known for their biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- is unique due to its specific functional groups, which confer distinct biological activities. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for developing new therapeutic agents.
Properties
Molecular Formula |
C10H8N2O5 |
---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
3-(carboxymethyl)-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c13-5-1-2-11-9-7(5)4(3-6(14)15)8(12-9)10(16)17/h1-2H,3H2,(H,14,15)(H,16,17)(H2,11,12,13) |
InChI Key |
YBYQBKPATVLOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.